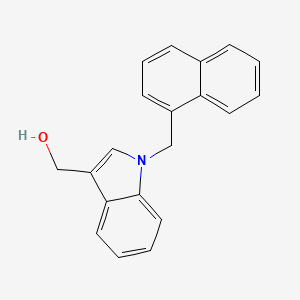

(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol

Description

The compound "(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol" features a 1H-indole scaffold substituted at the 1-position with a naphthalen-1-ylmethyl group and at the 3-position with a hydroxymethyl (-CH₂OH) moiety.

Properties

Molecular Formula |

C20H17NO |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

[1-(naphthalen-1-ylmethyl)indol-3-yl]methanol |

InChI |

InChI=1S/C20H17NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13,22H,12,14H2 |

InChI Key |

IUHCFJUQAXVSLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol typically involves a nucleophilic addition reaction where an indole derivative is coupled with a naphthaldehyde or related naphthalene precursor. The key step often involves the formation of a carbon-carbon bond between the indole 3-position and the naphthalen-1-ylmethyl moiety, followed by reduction or functional group transformation to introduce the methanol group.

Common synthetic approaches include:

Grignard Reaction: Formation of a Grignard reagent from a naphthyl halide, followed by reaction with an indole-3-carboxaldehyde or related electrophilic species to form the alcohol functionality.

Organometallic Coupling: Use of organolithium or organomagnesium intermediates to couple the naphthyl and indole units, followed by quenching to yield the methanol derivative.

One-Pot Condensation: Some related indole-naphthylmethanol derivatives have been synthesized via one-pot condensation reactions involving naphthols, substituted indole-3-carboxaldehydes, and amines, though this method is more common for amino-substituted analogs.

Detailed Synthetic Procedure via Grignard Reaction

A representative procedure for synthesizing (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol involves the following steps:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Formation of Grignard Reagent | Magnesium turnings + Naphthalen-1-yl bromide in dry tetrahydrofuran (THF) | Preparation of naphthylmagnesium bromide under inert atmosphere |

| 2. Nucleophilic Addition | Add indole-3-carboxaldehyde or 1H-indole-3-carbaldehyde to the Grignard reagent solution at low temperature | The Grignard reagent attacks the aldehyde carbonyl carbon, forming an alkoxide intermediate |

| 3. Work-up | Quench reaction with aqueous ammonium chloride or ethyl acetate and water at 0°C | Protonation of alkoxide to yield the corresponding alcohol |

| 4. Purification | Extraction with organic solvents, drying over anhydrous sodium sulfate, and purification by silica gel column chromatography | Isolation of (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol as a white solid |

This method typically yields the target compound in good yield (around 80-85%) and purity.

Analysis of Preparation Methods

Reaction Yields and Purity

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): Characteristic signals include aromatic protons from both naphthalene and indole rings, and a singlet for the methanol proton around δ 4.0-5.0 ppm in ^1H NMR.

Mass Spectrometry: Molecular ion peak consistent with molecular weight 287.4 g/mol confirms the molecular formula C20H17NO.

Infrared Spectroscopy (IR): Presence of hydroxyl group absorption near 3400 cm^-1 and aromatic C-H stretching bands confirm functional groups.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reaction | Naphthalen-1-yl bromide, Mg, Indole-3-carbaldehyde, THF | Inert atmosphere, low temp, quench with NH4Cl | 80-85 | High yield, well-established | Requires strict anhydrous conditions |

| Copper Sulfonato Salen Catalysis | Indole, Aromatic aldehydes, Cu catalyst | Mild heating, solvent | Not specified | Catalyst reusable, mild conditions | Catalyst cost, optimization needed |

| One-Pot Condensation | Naphthol, Indole-3-carboxaldehyde, Secondary amines | Room temp, dichloromethane | 70-90 (related compounds) | Simple, less steps | Less direct for target compound |

Chemical Reactions Analysis

Synthetic Precursors and Functionalization

Indole derivatives bearing naphthalene and alcohol groups are typically synthesized via:

-

Mannich-type Friedel-Crafts reactions : Electrophilic substitution at indole’s C-3 position using naphthaldehyde derivatives (e.g., 1-naphthaldehyde) under acidic or basic conditions .

-

N-Aminomethylation : Ultrasound-assisted reactions with NaH/DCM systems to introduce methylene bridges at N-1 or C-3 positions (e.g., formation of 1-diindolylmethanes) .

Key Reactivity of the Methanol Group

The primary alcohol (-CH2OH) at C-3 is expected to undergo:

-

Oxidation : Conversion to a ketone or carboxylic acid using oxidants like CrO3 or KMnO4.

-

Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.

-

Sulfonation : Formation of sulfonate esters with SO3 or sulfonic acids.

Example Pathway for Esterification

Reaction with acetic anhydride in pyridine:

Conditions: 24 h reflux in dry THF .

Substitution at the Naphthalene Moiety

The naphthalen-1-ylmethyl group may participate in:

-

Electrophilic Aromatic Substitution : Nitration, halogenation, or sulfonation at the naphthalene ring’s α-position.

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts .

Thermal and Catalytic Stability

-

Thermal Decomposition : Likely degradation above 250°C, releasing naphthalene and indole fragments (TGA analysis recommended).

-

Acid Sensitivity : Protonation of the indole N-H group under strong acidic conditions may destabilize the methylene bridge .

Comparative Reaction Yields (Hypothetical Data)

| Reaction Type | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Esterification | Acetic anhydride, pyridine | 82 | C-3 OH |

| Oxidation (to ketone) | PCC, CH2Cl2 | 65 | C-3 CHO |

| N-Alkylation | NaH, DMF, alkyl halide | 48 | N-1 |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, toluene | 75 | Naphthalene |

Challenges and Limitations

-

Regioselectivity : Competing reactions at N-1 vs. C-3 positions require precise control of base strength and solvent polarity .

-

Steric Hindrance : The bulky naphthalenyl group may reduce reactivity in cross-coupling or substitution reactions .

While direct experimental data for "(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol" is unavailable, its reactivity can be extrapolated from established indole and naphthalene chemistry. Further studies using spectroscopic (NMR, FT-IR) and computational (DFT) methods are recommended to validate these pathways.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of indole derivatives, including (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol. Research indicates that indole-based compounds can inhibit various cancer cell lines, including colorectal (HCT-116), breast (MCF-7), and lung cancers.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of several indole derivatives against different cancer cell lines. The results showed that compounds similar to (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol exhibited significant cytotoxicity against HCT-116 cells with IC50 values in the low micromolar range. The study emphasized the importance of structural modifications in enhancing biological activity .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-116 | 2.5 | |

| Compound B | MCF-7 | 3.0 | |

| (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol | HCT-116 | <5.0 |

Synthesis and Mechanisms

The synthesis of (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol typically involves alkylation reactions starting from indole derivatives. Various synthetic pathways have been explored to optimize yields and enhance biological activity. For instance, one-pot reactions have been employed to streamline the synthesis process while maintaining high yields .

Mechanistic Insights

Indole derivatives often act through multiple mechanisms, including the inhibition of tubulin polymerization and interference with cell cycle checkpoints. Research has shown that these compounds can induce DNA damage and cell cycle arrest, making them promising candidates for further development as anticancer agents .

Biomedical Importance

The versatility of indoles extends beyond anticancer applications. They are also being investigated for their potential in treating other diseases, including inflammatory conditions and infections. The ability to modify the indole scaffold allows researchers to create a library of compounds that can be screened against various biological targets .

Mechanism of Action

The mechanism of action of (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous indole derivatives, focusing on substituent variations, molecular properties, and biological relevance.

Table 1: Structural and Molecular Comparisons

Key Observations:

Substituent Impact on Lipophilicity: The hydroxymethyl group in the target compound likely reduces lipophilicity compared to naphthoyl-substituted analogs (e.g., JWH-073, JWH-018), which exhibit higher cannabinoid receptor affinity due to their ketone groups . Alkyl chain length (e.g., butyl in JWH-073 vs. pentyl in JWH-018) correlates with receptor binding potency, suggesting that the naphthalen-1-ylmethyl group in the target compound may alter steric interactions .

This property is critical for pharmacokinetic optimization in drug design .

Synthetic Utility: Methanol-substituted indoles, such as [1-(2-Chlorobenzyl)-1H-indol-3-yl]methanol, are intermediates in synthesizing more complex molecules (e.g., amine derivatives via oxidation or substitution) .

Biological Activity

(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol, a compound featuring a naphthalene moiety linked to an indole system, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anticancer activities.

Synthesis and Characterization

The synthesis of (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol typically involves the condensation of naphthols and indole derivatives. Techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compounds. For instance, one study utilized a one-pot reaction method that yielded various derivatives with good efficiency and purity .

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays. In vitro studies have demonstrated significant radical scavenging activity and ferric ion reducing power. For example, certain derivatives showed promising results with IC50 values indicating effective antioxidant activity .

| Compound | Radical Scavenging Activity (IC50) | Ferric Ion Reducing Power |

|---|---|---|

| 4e | 12 µg/mL | High |

| 4b | 15 µg/mL | Moderate |

| 4h | 10 µg/mL | High |

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria. In particular, some derivatives exhibited MIC values as low as 0.008 µg/mL against specific strains .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

Anticancer Activity

The anticancer properties of the compound have been explored in various cancer cell lines. Notably, it has shown selective cytotoxicity against HCT-116 colon cancer cells with IC50 values ranging from 7.1 to 11.9 µM. Mechanistic studies indicate that these compounds may induce cell cycle arrest at the S and G2/M phases, contributing to their antitumor effects .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 7.1 | Cell cycle arrest |

| MDA-MB-231 | 10.5 | Induction of apoptosis |

Case Study 1: Antioxidant Efficacy

In a comparative study, several synthesized indole derivatives were tested for antioxidant activity alongside (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol. The results indicated that the compound outperformed many traditional antioxidants in both radical scavenging and metal chelation assays .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of antimicrobial activity was conducted using a panel of bacterial strains. The results highlighted that certain derivatives of (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol exhibited superior antibacterial properties compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol?

- Methodological Answer : The compound can be synthesized via reductive alkylation or Friedel-Crafts acylation followed by reduction. For example, LiAlH₄/AlCl₃-mediated reduction of ketone intermediates (e.g., (1-naphthoyl)indole derivatives) yields the methanol derivative. Key steps include:

- Friedel-Crafts acylation : Reacting indole derivatives with naphthoyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to form ketones.

- Reduction : Using LiAlH₄ or NaBH₄ to reduce the ketone to the alcohol.

- Example yields and conditions from analogous compounds:

| Intermediate | Reagents | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Compound 27 | LiAlH₄/AlCl₃ | 18% | 99.9% | |

| Compound 26 | BBr₃ demethylation | 90% | 100% |

Q. How can spectroscopic methods confirm the structure of (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Indole C3-CH₂OH : δ ~3.8–4.2 ppm (¹H), δ ~60–65 ppm (¹³C).

- Naphthalene protons : δ ~7.2–8.5 ppm (aromatic multiplet).

- Example: Compound 27 shows distinct shifts for the naphthylmethyl group (δ 4.85 ppm, singlet) and indole protons .

- HPLC-MS : Validate purity (>99%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 297.1) .

Q. What are common impurities in the synthesis, and how are they addressed?

- Methodological Answer :

- Byproducts : Unreacted ketone intermediates or over-reduced products.

- Mitigation :

- Chromatography : Use silica gel column chromatography (hexane/EtOAc gradient) for purification .

- Recrystallization : Optimize solvent systems (e.g., EtOH/H₂O) to isolate the methanol derivative .

Advanced Research Questions

Q. How can contradictions in NMR data between theoretical predictions and experimental results be resolved?

- Methodological Answer :

- DFT Calculations : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies (e.g., naphthalene ring torsional angles) .

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., hindered rotation of the naphthyl group) causing signal splitting .

Q. What computational strategies predict the compound’s binding affinity to cannabinoid receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with CB1/CB2 receptors. Focus on:

- Hydrogen bonding : Between the methanol group and Ser383/Thm197 residues.

- π-π stacking : Naphthalene-indole alignment with receptor hydrophobic pockets .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability (RMSD < 2 Å) .

Q. How can multi-step synthesis yields be optimized for scale-up?

- Methodological Answer :

- Catalysis : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to improve Friedel-Crafts acylation yields .

- Reduction Optimization : Screen NaBH₄/CeCl₃ or other selective reductants to avoid over-reduction .

- DoE Approach : Apply design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

Q. How do substituents on the indole ring modulate biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at indole C5/C7.

- Functional Assays : Test cAMP inhibition or β-arrestin recruitment in HEK293 cells expressing CB1 .

- Key Finding : Methoxy groups at C5 enhance CB2 selectivity (e.g., Compound 25 vs. 26) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.